molecular formula C11H15NO B011683 N-(2,3-Epoxypropyl)-N-ethylaniline CAS No. 19614-67-6

N-(2,3-Epoxypropyl)-N-ethylaniline

Cat. No. B011683
CAS RN: 19614-67-6
M. Wt: 177.24 g/mol
InChI Key: VRCFZKKIBKCDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868002B2

Procedure details

Methanesulfonyl chloride (2.5 mL, 1.5 eq.) was added to a solution 3-(ethyl-phenyl-amino)-propane-1,2-diol (4.22 g, 21.6 mmol) and triethylamine (9.03 mL, 3.0 eq.) in dichloromethane (20 mL) at −30 to −35° C. and the resulting mixture was stirred and warmed to 0° C. The reaction was quenched by sat. NaHCO3 (30 mL) and the separated aqueous phase was extracted with 2×20 mL CH2Cl2 and 20 mL EtOAc. The combined extracts were dried over Na2SO4, filtered and concentrated. The residue was dissolved in MeOH (30 mL) and treated with NaOMe (2.3 g, 2.0 eq.) at 65-70° C. for 3 h. After cooling to room temperature, the mixture was diluted with sat. NaHCO3 (50 mL) and extracted with 3×30 mL of EtOAc. The combined extracts were dried over Na2SO4, filtered and concentrated and the product was purified by chromatography (10% EtOAc/hexanes) to give ethyl-oxiranylmethyl-phenyl-amine (1.72 g, 45%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
3-(ethyl-phenyl-amino)-propane-1,2-diol
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
9.03 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[CH2:6]([N:8]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:9][CH:10]([OH:13])[CH2:11]O)[CH3:7].C(N(CC)CC)C.C[O-].[Na+]>ClCCl.C([O-])(O)=O.[Na+]>[CH2:6]([N:8]([CH2:9][CH:10]1[CH2:11][O:13]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH3:7] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
3-(ethyl-phenyl-amino)-propane-1,2-diol
Quantity
4.22 g
Type
reactant
Smiles
C(C)N(CC(CO)O)C1=CC=CC=C1
Name
Quantity
9.03 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by sat. NaHCO3 (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous phase was extracted with 2×20 mL CH2Cl2 and 20 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the product was purified by chromatography (10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=CC=C1)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.